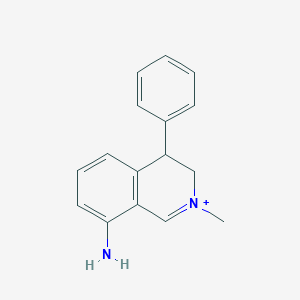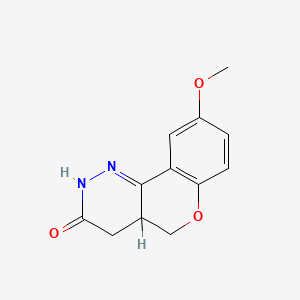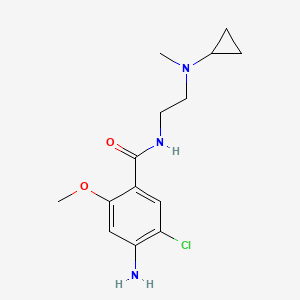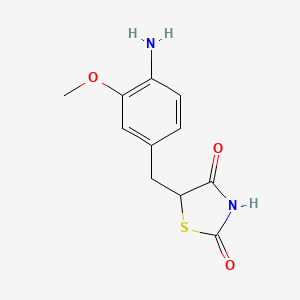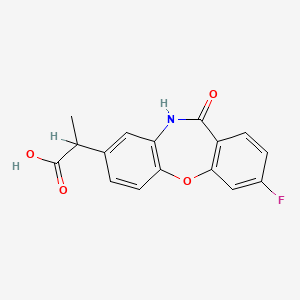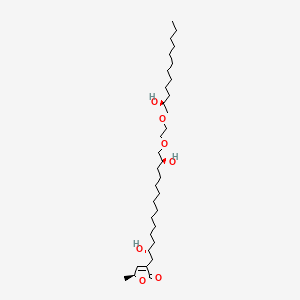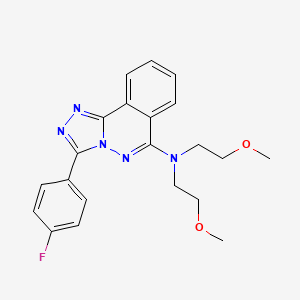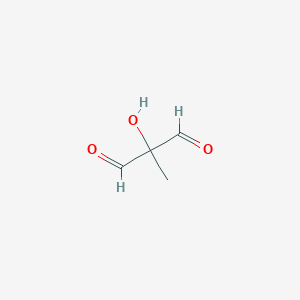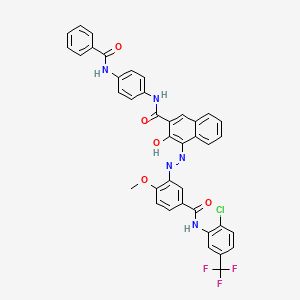
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3-benzoyl-7-bromoquinoline and 4-methoxyphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction might involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its interactions with biological macromolecules.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other quinoline derivatives, such as:
- 2-((3-Benzoyl-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- 2-((7-Bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
Uniqueness
The uniqueness of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Eigenschaften
CAS-Nummer |
127447-69-2 |
|---|---|
Molekularformel |
C26H22BrN3O3 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
2-[(3-benzoyl-7-bromoquinolin-4-yl)amino]-N-(4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C26H22BrN3O3/c1-30(19-9-11-20(33-2)12-10-19)24(31)16-29-25-21-13-8-18(27)14-23(21)28-15-22(25)26(32)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
NYTLAKBDMJWEBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CNC2=C3C=CC(=CC3=NC=C2C(=O)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


